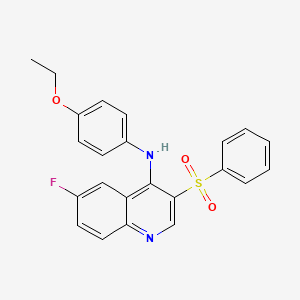

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine

Description

This compound features a quinoline core substituted at position 3 with a benzenesulfonyl group, at position 6 with fluorine, and at position 4 with an N-(4-ethoxyphenyl)amine moiety.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSUFJGXSAAQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, resulting in the formation of amine or thiol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core and the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide for nucleophilic substitution, and Lewis acids for electrophilic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine or thiol derivatives.

Substitution: Various substituted quinoline or ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the quinoline core.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The benzenesulfonyl group can interact with proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Position 3 : The target’s benzenesulfonyl group contrasts with NQ15’s nitro substituent. Sulfonyl groups are stronger electron-withdrawing groups than nitro, which may affect electronic distribution and reactivity .

- Position 4 : The N-(4-ethoxyphenyl)amine in the target is shared with NQ15, but differs from the 3-difluoromethylphenyl () and 4-bromophenyl () groups in other analogs. Ethoxy groups enhance lipophilicity compared to halogens like bromine.

Physicochemical Properties

- Solubility : The 4-ethoxyphenyl group in the target and NQ15 enhances hydrophobicity compared to polar substituents like methoxy or trifluoromethyl. Fluorine at position 6 may slightly improve aqueous solubility relative to bromine .

- Melting Point : NQ15 has a melting point of 211°C , suggesting crystallinity influenced by nitro and benzyloxy groups. The target’s benzenesulfonyl group may further increase melting point due to stronger intermolecular interactions.

Biological Activity

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and an ethoxyphenyl moiety, along with a fluorine atom at the 6-position. These structural components are believed to contribute significantly to its biological activity.

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{19}H_{19}FN_{2}O_{2}S |

| Molecular Weight | 348.43 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through methods like Skraup synthesis.

- Electrophilic Fluorination : Introducing the fluorine atom using reagents such as Selectfluor.

- Sulfonylation : Reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base.

- Alkylation : The final step may involve introducing the ethoxy group via alkylation reactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways. For example, it has been reported to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases.

The proposed mechanism of action involves the compound binding to specific molecular targets, such as:

- DNA Gyrase Inhibition : Preventing DNA replication in bacteria.

- Kinase Inhibition : Modulating signaling pathways critical for tumor growth and survival.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.

- Anticancer Research : In vitro studies reported in Cancer Research highlighted that derivatives of this compound could reduce cell viability in breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.